Acetic acid, 4-(butylnitrosamino)butyl ester
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Overview
Description
Acetic acid, 4-(butylnitrosamino)butyl ester is a chemical compound with the molecular formula C10H19NO3. It is an ester derivative of acetic acid and is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of acetic acid, 4-(butylnitrosamino)butyl ester typically involves the esterification of acetic acid with 4-(butylnitrosamino)butanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Acetic acid, 4-(butylnitrosamino)butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetic acid, 4-(butylnitrosamino)butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 4-(butylnitrosamino)butyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to modifications in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to acetic acid, 4-(butylnitrosamino)butyl ester include other nitrosamine esters and acetic acid derivatives. Some examples are:
- Acetic acid, 4-(methylnitrosamino)butyl ester
- Acetic acid, 4-(ethylnitrosamino)butyl ester
- Acetic acid, 4-(propylnitrosamino)butyl ester Compared to these compounds, this compound may exhibit unique properties due to the presence of the butyl group, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
52731-39-2 |
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Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-[butyl(nitroso)amino]butyl acetate |
InChI |
InChI=1S/C10H20N2O3/c1-3-4-7-12(11-14)8-5-6-9-15-10(2)13/h3-9H2,1-2H3 |
InChI Key |
VPVMXPNDQVJRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCCOC(=O)C)N=O |
Origin of Product |
United States |
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